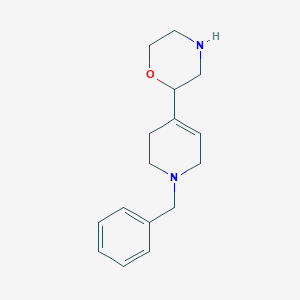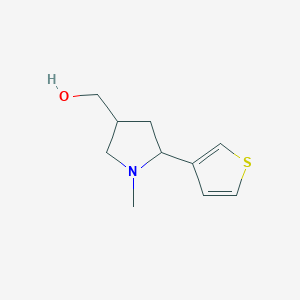
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrolidine ring .
科学的研究の応用
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting their activity. The thiophene group can also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the thiophene and hydroxymethyl groups.
Thiophene: A sulfur-containing heterocycle that is part of the compound’s structure.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to the hydroxymethyl group in the compound.
Uniqueness
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is unique due to the combination of the pyrrolidine ring, thiophene group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
(1-methyl-5-thiophen-3-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-11-5-8(6-12)4-10(11)9-2-3-13-7-9/h2-3,7-8,10,12H,4-6H2,1H3 |
InChIキー |
NAKTUHIBKXFOOO-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CC1C2=CSC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
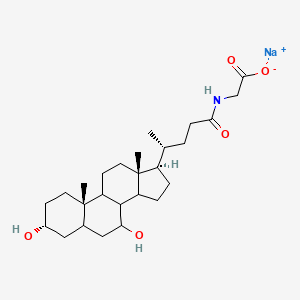
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
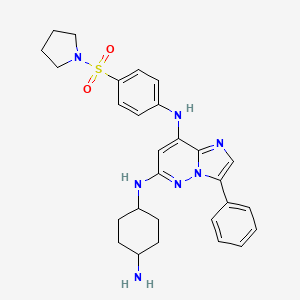

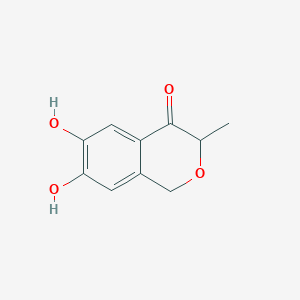
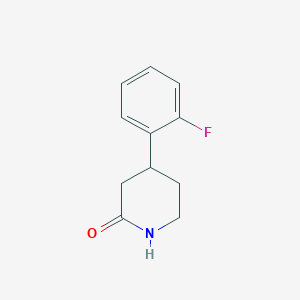
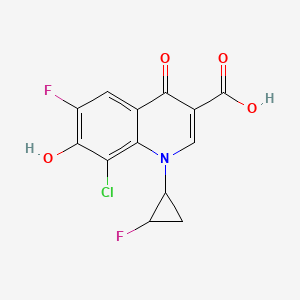

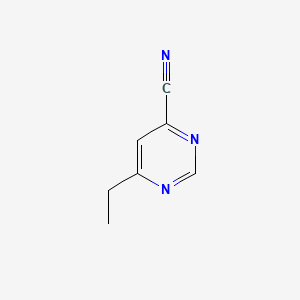
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
